molecular formula C8H8N2O B1399815 1H-pyrrolo[2,3-c]pyridin-7-ylmethanol CAS No. 1379526-98-3

1H-pyrrolo[2,3-c]pyridin-7-ylmethanol

Cat. No.: B1399815
CAS No.: 1379526-98-3
M. Wt: 148.16 g/mol
InChI Key: FWQCYGBJDIVQIQ-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridin-7-ylmethanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a methanol group attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridin-7-ylmethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-c]pyridin-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the pyridine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1H-pyrrolo[2,3-c]pyridin-7-ylmethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1H-pyrrolo[2,3-c]pyridin-7-ylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atom.

    1H-pyrrolo[3,2-c]pyridine: Another isomer with a different arrangement of the pyrrole and pyridine rings.

Uniqueness: 1H-pyrrolo[2,3-c]pyridin-7-ylmethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-8-6(1-3-9-7)2-4-10-8/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQCYGBJDIVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289400
Record name 1H-Pyrrolo[2,3-c]pyridine-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379526-98-3
Record name 1H-Pyrrolo[2,3-c]pyridine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379526-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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